5-Hydroxyoxindole
Overview
Description
5-Hydroxyoxindole is a chemical compound with the molecular formula C8H7NO2. It is a derivative of oxindole, characterized by the presence of a hydroxyl group at the 5-position of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is involved in the study of microbial metabolism and gut microbiota.
Medicine: Research has shown its potential in modulating gut motility and serotonin production.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Target of Action
The primary target of 5-Hydroxyoxindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut, thereby influencing intestinal motility .
Mode of Action
This compound interacts with its target, the L-type calcium channels, by activating them . This activation leads to an acceleration of gut contractility . Moreover, this compound can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
This compound is produced by a variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to this compound via the tryptophanase (TnaA) enzyme . This microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .
Pharmacokinetics
It is known that oral administration of 5-htp results in the detection of this compound in fecal samples of healthy volunteers, indicating that it is metabolized and excreted . The production of this compound is inhibited upon pH reduction in in vitro studies , suggesting that the compound’s bioavailability may be influenced by the pH of the environment.
Result of Action
The action of this compound results in significant physiological effects. Specifically, it accelerates gut contractility, thereby significantly accelerating the total gut transit time (TGTT) when administered orally in rats . Furthermore, it stimulates the production of serotonin in a cell line model of intestinal enterochromaffin cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of this compound is inhibited upon pH reduction in in vitro studies , suggesting that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the ability of gut bacteria to metabolize 5-HTP to this compound shows interindividual variation , indicating that the gut microbiota composition may also influence the compound’s action.
Safety and Hazards
Future Directions
The findings support a role for bacterial metabolism in altering gut motility and lay the foundation for microbiota-targeted interventions . The degree of conversion of 5-HTP to 5-HI is highly dependent on the microbial composition and changes in the pH . This could be a potent stimulator of gut contractility both ex vivo and in vivo .
Biochemical Analysis
Biochemical Properties
5-Hydroxyoxindole interacts with several enzymes, proteins, and other biomolecules. It is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme . The production of this compound is inhibited upon pH reduction in in vitro studies .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by accelerating gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells . Moreover, this compound stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by accelerating gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. When administered orally in rats, this compound significantly accelerates the total gut transit time
Metabolic Pathways
This compound is involved in the metabolic pathways of the gut microbiota. It is metabolized by a wide variety of gut bacteria from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 5-Hydroxyoxindole involves the Nenitzescu synthesis. This method utilizes calcium iodide as a catalyst to facilitate the cycloaddition reaction between quinones and enamines. The reaction is typically carried out in dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Nenitzescu synthesis provides a scalable route. The use of non-toxic metals and simple work-up procedures makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyoxindole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxyindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxyindoline.
Substitution: Halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
5-Hydroxyindole: Shares a similar structure but lacks the oxindole moiety.
Indole: The parent compound of 5-Hydroxyoxindole, lacking the hydroxyl group.
Oxindole: Lacks the hydroxyl group at the 5-position.
Uniqueness: this compound is unique due to its combined structural features of both indole and oxindole, along with the presence of a hydroxyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
5-hydroxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187761 | |
Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-18-0 | |
Record name | 5-Hydroxyoxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-5-hydroxyindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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